VEGFR-2-IN-29

VEGFR-2 Kinase Inhibition Quinoline Amide

VEGFR-2-IN-29 (Compound 5) is a mid-potency quinoline amide VEGFR-2 inhibitor (IC50 16.5 nM) with 13.3-fold selectivity for VEGF-induced over bFGF-induced HUVEC proliferation. The unique 3-nitro substitution confers a selectivity profile distinct from halogenated analogs. Ideal for dose-response curves, partial inhibition studies, and as a validated SAR benchmark. Not interchangeable with more potent analogs like Compound 6.

Molecular Formula C16H11N3O3
Molecular Weight 293.28 g/mol
CAS No. 62802-77-1
Cat. No. B494315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVEGFR-2-IN-29
CAS62802-77-1
Molecular FormulaC16H11N3O3
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2
InChIInChI=1S/C16H11N3O3/c20-16(12-5-1-7-13(10-12)19(21)22)18-14-8-2-4-11-6-3-9-17-15(11)14/h1-10H,(H,18,20)
InChIKeyIGPIXGIGDVQTEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VEGFR-2-IN-29 (62802-77-1): Baseline Profile of a Quinoline Amide VEGFR-2 Inhibitor for Scientific Selection


VEGFR-2-IN-29 (CAS 62802-77-1), also known as Compound 5, is a synthetic small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a receptor tyrosine kinase pivotal in tumor angiogenesis [1]. Chemically, it is a quinoline amide derivative, specifically 3-nitro-N-(quinolin-8-yl)benzamide, with a molecular weight of 293.28 g/mol . Its primary mechanism of action involves competitive inhibition at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and survival [1]. This compound is primarily employed as a chemical probe in oncology and angiogenesis research to dissect VEGFR-2-dependent signaling cascades [1].

Why VEGFR-2-IN-29 (62802-77-1) Cannot Be Assumed Interchangeable with Other Quinoline Amide VEGFR-2 Inhibitors


Within the class of quinoline amide VEGFR-2 inhibitors, minor structural modifications—such as the substitution pattern on the benzamide ring—can lead to substantial, non-linear differences in potency, cellular efficacy, and selectivity [1]. VEGFR-2-IN-29 (Compound 5) is a specific molecular entity from a structure-activity relationship (SAR) study where a nitro group at the 3-position of the benzamide moiety conferred a unique potency and selectivity profile relative to other halogenated or hydroxylated analogs [1]. Therefore, assuming functional interchangeability with other in-class compounds, like the more potent but structurally distinct Compound 6, without accounting for the specific substitution chemistry is scientifically unsound and can lead to divergent experimental outcomes in angiogenesis assays [1].

Quantitative Differentiation of VEGFR-2-IN-29 (62802-77-1): A Head-to-Head Evidence Guide for Procurement Decisions


Direct Comparison of VEGFR-2 Kinase Inhibitory Potency: VEGFR-2-IN-29 vs. In-Class Analog Compound 6

In a direct head-to-head comparison within the same study, VEGFR-2-IN-29 (Compound 5) demonstrated a VEGFR-2 kinase IC50 of 16.5 nM, which is 4.3-fold less potent than the study's most potent inhibitor, Compound 6 (5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide), which achieved an IC50 of 3.8 nM [1]. This quantitative difference is critical for researchers selecting a tool compound with a specific potency window.

VEGFR-2 Kinase Inhibition Quinoline Amide

Comparative Anti-Proliferative Activity in HUVEC Cells: VEGFR-2-IN-29 vs. Compound 6

In a direct comparison of cellular anti-proliferative effects on VEGF-stimulated human umbilical vein endothelial cells (HUVECs), VEGFR-2-IN-29 exhibited an IC50 of 15.8 nM, while the in-class analog Compound 6 displayed a higher potency with an IC50 of 5.5 nM [1]. This represents a 2.9-fold difference in cellular efficacy, demonstrating a direct correlation with the biochemical kinase inhibition data.

HUVEC Angiogenesis Cell Proliferation

Cross-Study Potency Comparison: VEGFR-2-IN-29 vs. Clinical Reference Inhibitor Sorafenib

When compared to the clinically approved multi-kinase inhibitor sorafenib, VEGFR-2-IN-29 demonstrates greater VEGFR-2 kinase inhibitory potency. In a cross-study comparison, VEGFR-2-IN-29 had an IC50 of 16.5 nM , while sorafenib, a common reference standard, has reported IC50 values for VEGFR-2 ranging from 45 nM to 81.8 nM under comparable in vitro kinase assay conditions [1]. This suggests VEGFR-2-IN-29 is approximately 2.7- to 5-fold more potent against its primary target than sorafenib.

VEGFR-2 Kinase Inhibitor Sorafenib

Functional Selectivity in HUVEC Cells: VEGF- vs. bFGF-Induced Proliferation

VEGFR-2-IN-29 exhibits a marked functional selectivity in a cellular context, preferentially inhibiting VEGF-stimulated HUVEC proliferation over bFGF-stimulated proliferation. In a direct assay, the IC50 for inhibiting VEGF-induced proliferation was 15.8 nM, while the IC50 for inhibiting bFGF-induced proliferation was substantially higher at 210 nM . This 13.3-fold difference indicates a strong functional preference for the VEGFR-2/VEGF axis over bFGF-mediated pathways, despite both being pro-angiogenic.

Angiogenesis Selectivity VEGF bFGF

Recommended Research and Industrial Application Scenarios for VEGFR-2-IN-29 (62802-77-1) Based on Verified Evidence


Use as a Mid-Potency Chemical Probe for VEGFR-2 Kinase Assays

Given its IC50 of 16.5 nM for VEGFR-2 kinase, which is 4.3-fold less potent than the study's most active analog (Compound 6, IC50 = 3.8 nM) [1], VEGFR-2-IN-29 is optimally applied as a mid-potency chemical probe. It is ideal for in vitro kinase assays where a complete blockade of VEGFR-2 activity is not desired, allowing researchers to study partial inhibition effects or to establish a standard concentration-response curve without immediate target saturation.

Specific Interrogation of VEGF-Dependent Angiogenesis in HUVEC Models

The compound's pronounced 13.3-fold selectivity for inhibiting VEGF-induced HUVEC proliferation (IC50 = 15.8 nM) over bFGF-induced proliferation (IC50 = 210 nM) makes it a valuable tool for dissecting the VEGF/VEGFR-2 signaling pathway specifically. This application scenario is recommended for angiogenesis research where it is essential to minimize confounding effects from bFGF-driven pathways, a differentiation not documented for its more potent analog Compound 6.

Benchmarking New VEGFR-2 Inhibitors Against a Defined In-Class Standard

VEGFR-2-IN-29, as a well-characterized compound from a published SAR series [1], serves as an excellent internal benchmark for researchers developing novel quinoline amide VEGFR-2 inhibitors. Its potency (IC50 = 16.5 nM) and cellular efficacy (HUVEC IC50 = 15.8 nM) provide a defined, reproducible data point for comparing new chemical entities, offering a more relevant comparator than clinical multi-kinase inhibitors like sorafenib for early-stage drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for VEGFR-2-IN-29

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.